

# SU4984 structural analogs and derivatives

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**Compound Focus:** su4984

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## SU4984 and Its Key Analogs

Compound Name	Primary Target(s)	Key Pharmacological Characteristics	Research Applications
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| **SU4984** | FGFR1 (IC<sub>50</sub>: 10-20 μM), PDGFR, InsR [1] [2] | - Early indolinone class inhibitor.

- Binds to ATP site, forms H-bonds with hinge region [1] [3]. | Prototype for studying FGFR1 inhibition; used in early kinase research [4]. | | **SU5402** | FGFR1 (IC<sub>50</sub>: ~20 μM) [1] | - Structurally similar to **SU4984** (indolinone class).
- More selective than **SU4984**; inhibits FGFR1, weak against PDGFR, spares InsR/EGFR [1]. | Tool compound for selective FGFR1 inhibition studies [1]. | | **PD173074** | FGFR1 (IC<sub>50</sub>: Nanomolar range) [1] | - Pyrido[2,3-d]pyrimidine class.
- Highly potent/selective for FGFR1 (1000-fold vs. Src, InsR, EGFR, PDGFR) [1]. | Used to study highly specific FGFR1 signaling [1]. | | **PD166866** | FGFR1 [5] | - Synthetic inhibitor; ~100-fold higher activity than **SU4984** [5].
- Shows anti-proliferative, pro-apoptotic effects in tumor cell lines (e.g., HeLa) [5]. | Investigating negative control of tumor cell proliferation and apoptosis induction [5]. | | **3,5-Disubstituted Indolin-2-ones (e.g., A1, A13)** | FGFR1-3 (e.g., A13 FGFR1 IC<sub>50</sub>: 6.99 nM) [6] | - New generation; C5 aromatic substitution enhances selectivity [6].
- Low affinity for FGFR4 [6]. | Lead compounds for developing isoform-selective FGFR1-3 inhibitors [6].

## Experimental Analysis Methods

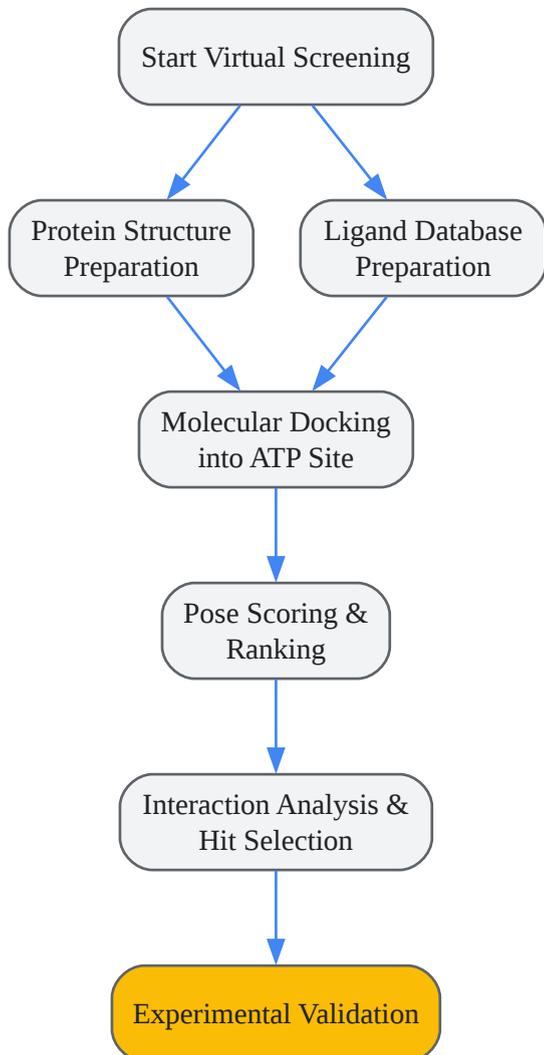
The data in the table is generated through standardized experimental protocols. Here are the core methodologies used in the studies cited.

### Molecular Docking and Structure-Based Design

- **Purpose:** To predict how a small molecule (inhibitor) will bind to the 3D structure of its protein target (e.g., a kinase) before synthesis or purchase [7] [1].
- **Typical Workflow:**
  - **Protein Preparation:** The 3D structure of the target kinase (e.g., from PDB: 1AGW for FGFR1/**SU4984** [3]) is prepared by removing water, adding hydrogens, and assigning charges [7].
  - **Ligand Preparation:** The small molecule structures are prepared, defining their flexible torsion bonds [7].
  - **Grid Generation & Docking:** A grid is created around the ATP-binding site. Millions of compounds can be docked, and their binding poses and affinities are scored (e.g., using Glide or AutoDock) [7] [1].
  - **Analysis:** Key interactions, like hydrogen bonds with the "hinge region" (e.g., Ala564 in FGFR1) and RMSD values, are analyzed [7] [1].

The diagram below illustrates this virtual screening workflow for identifying potential inhibitors.

## Virtual Screening Workflow for Kinase Inhibitors



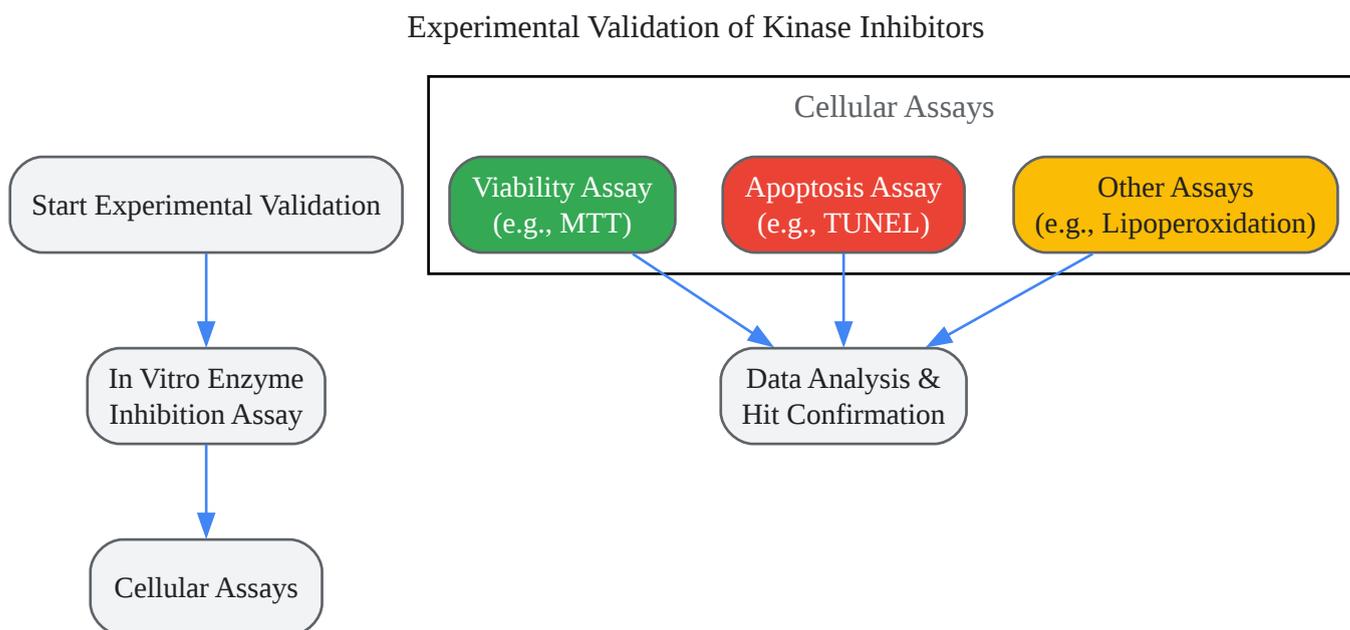
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## In Vitro Biochemical and Cellular Assays

- **Purpose:** To experimentally confirm the inhibitory activity and cellular effects of the compounds identified or designed.
- **Key Protocols:**
  - **Enzyme Inhibition Assays:** Measure a compound's ability to inhibit the kinase's phosphorylation activity. Results are reported as  $IC_{50}$  values (dose for 50% inhibition) [6] [2].
  - **Cell Viability/Proliferation Assays:** Assess a compound's effect on cell growth (e.g., MTT assay). Viable cells convert MTT to purple formazan, measurable by absorbance [5].
  - **Apoptosis Assays:** Detect programmed cell death. Common methods include TUNEL assay (labels DNA breaks) and PARP immunolocalization (marks DNA damage response) [5].

- **Lipoperoxidation Assay:** Quantifies malonyl-dialdheyde (MDA) to evaluate oxidative stress and membrane damage in cells [5].

The following diagram outlines a typical process for experimentally validating a potential kinase inhibitor.



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## Key Research Implications

- **Structural Insights Drive Design:** The crystal structure of **SU4984** bound to FGFR1 revealed it as an ATP-competitive inhibitor that targets the hinge region, guiding the rational design of more potent and selective analogs like PD173074 [1] [3].
- **Beyond Simple Potency:** Modern drug design seeks selectivity to minimize side-effects. The development of 3,5-disubstituted indolin-2-ones demonstrates a successful strategy to create compounds with distinct selectivity profiles across FGFR isoforms (FGFR1-3 vs. FGFR4) [6].

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